(2Z)-3-(6-ethoxy-1,3-benzodioxol-5-yl)-2-(4-fluorophenyl)prop-2-enenitrile
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Overview
Description
(2Z)-3-(6-ethoxy-1,3-benzodioxol-5-yl)-2-(4-fluorophenyl)prop-2-enenitrile is an organic compound that features a benzodioxole ring, a fluorophenyl group, and a nitrile group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2Z)-3-(6-ethoxy-1,3-benzodioxol-5-yl)-2-(4-fluorophenyl)prop-2-enenitrile typically involves the following steps:
Formation of the Benzodioxole Ring: The benzodioxole ring can be synthesized from catechol and ethyl bromide under basic conditions.
Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced via a Suzuki coupling reaction between a boronic acid derivative of the fluorophenyl group and a halogenated precursor.
Formation of the Prop-2-enenitrile Moiety: The nitrile group can be introduced through a Knoevenagel condensation reaction between the benzodioxole derivative and a nitrile-containing aldehyde.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the ethoxy group or the benzodioxole ring.
Reduction: Reduction reactions could target the nitrile group, converting it to an amine.
Substitution: The fluorophenyl group may participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst (Pd/C) can be used.
Substitution: Electrophilic aromatic substitution reactions may use reagents like nitric acid (HNO₃) for nitration or sulfuric acid (H₂SO₄) for sulfonation.
Major Products
Oxidation: Products may include carboxylic acids or quinones.
Reduction: Products may include primary amines.
Substitution: Products may include nitro or sulfonyl derivatives.
Scientific Research Applications
Chemistry
Synthesis of Complex Molecules: The compound can be used as a building block in the synthesis of more complex organic molecules.
Catalysis: It may serve as a ligand in catalytic reactions.
Biology
Biological Activity: The compound may exhibit biological activity, such as antimicrobial or anticancer properties, making it a candidate for drug development.
Medicine
Pharmaceuticals: Potential use in the development of new therapeutic agents due to its unique structural features.
Industry
Materials Science: The compound may be used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of (2Z)-3-(6-ethoxy-1,3-benzodioxol-5-yl)-2-(4-fluorophenyl)prop-2-enenitrile would depend on its specific application. For example, if it is used as a drug, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include signal transduction pathways, metabolic pathways, or gene expression pathways.
Comparison with Similar Compounds
Similar Compounds
(2Z)-3-(6-methoxy-1,3-benzodioxol-5-yl)-2-(4-fluorophenyl)prop-2-enenitrile: Similar structure with a methoxy group instead of an ethoxy group.
(2Z)-3-(6-ethoxy-1,3-benzodioxol-5-yl)-2-(4-chlorophenyl)prop-2-enenitrile: Similar structure with a chlorophenyl group instead of a fluorophenyl group.
Uniqueness
The unique combination of the ethoxy group, benzodioxole ring, fluorophenyl group, and nitrile group in (2Z)-3-(6-ethoxy-1,3-benzodioxol-5-yl)-2-(4-fluorophenyl)prop-2-enenitrile may confer distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
(Z)-3-(6-ethoxy-1,3-benzodioxol-5-yl)-2-(4-fluorophenyl)prop-2-enenitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14FNO3/c1-2-21-16-9-18-17(22-11-23-18)8-13(16)7-14(10-20)12-3-5-15(19)6-4-12/h3-9H,2,11H2,1H3/b14-7+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRZCOSGOYYPAEC-VGOFMYFVSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC2=C(C=C1C=C(C#N)C3=CC=C(C=C3)F)OCO2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=CC2=C(C=C1/C=C(\C#N)/C3=CC=C(C=C3)F)OCO2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14FNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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